molecular formula C67H77Cl2N9O24 B13862505 N-Methylvancomycin

N-Methylvancomycin

Cat. No.: B13862505
M. Wt: 1463.3 g/mol
InChI Key: DZUAJHOQOXRHMW-GEKQHEBUSA-N
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Description

N-Methylvancomycin is a semisynthetic glycopeptide antibiotic and a key derivative of vancomycin, a critical agent for treating severe Gram-positive infections. With a molecular formula of C67H77Cl2N9O24 and a molecular weight of 1463.3 g/mol , this compound is structurally characterized by an N-methyl modification on the vancosamine sugar moiety of the vancomycin molecule . This specific alteration is a recognized strategy in medicinal chemistry to enhance the properties of parent antibiotics. Researchers utilize this compound primarily as a reference standard in analytical research, where it is essential for method development, validation (AMV), and Quality Control (QC) applications to ensure the consistency and purity of pharmaceutical formulations . Its core research value lies in the study of structure-activity relationships (SAR) aimed at overcoming bacterial resistance . Vancomycin itself exerts its bactericidal effect by inhibiting bacterial cell wall biosynthesis. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors (lipid II), thereby disrupting the transglycosylation and transpeptidation processes essential for cell wall cross-linking . The emergence of resistance, particularly in pathogens like Vancomycin-Resistant Enterococci (VRE) and MRSA, through the modification of the drug target to D-alanyl-D-lactate (D-Ala-D-Lac), has driven the development of novel analogs . Investigating derivatives like this compound provides crucial insights into how targeted structural modifications can restore binding affinity to resistant targets and expand the spectrum of activity, guiding the rational design of next-generation glycopeptide antibiotics . This compound is presented as a high-purity impurity reference standard to support advanced antimicrobial research and development.

Properties

Molecular Formula

C67H77Cl2N9O24

Molecular Weight

1463.3 g/mol

IUPAC Name

(1S,2R,18R,19R,22S,25R,40S)-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-19-[[(2R)-2-(dimethylamino)-4-methylpentanoyl]amino]-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C67H77Cl2N9O24/c1-24(2)13-36(78(5)6)60(90)76-50-52(84)27-8-11-39(33(68)15-27)98-41-17-29-18-42(56(41)102-66-57(55(87)54(86)43(23-79)100-66)101-45-22-67(4,71)58(88)25(3)97-45)99-40-12-9-28(16-34(40)69)53(85)51-64(94)75-49(65(95)96)32-19-30(80)20-38(82)46(32)31-14-26(7-10-37(31)81)47(61(91)77-51)74-62(92)48(29)73-59(89)35(21-44(70)83)72-63(50)93/h7-12,14-20,24-25,35-36,43,45,47-55,57-58,66,79-82,84-88H,13,21-23,71H2,1-6H3,(H2,70,83)(H,72,93)(H,73,89)(H,74,92)(H,75,94)(H,76,90)(H,77,91)(H,95,96)/t25-,35-,36+,43?,45-,47?,48+,49-,50+,51-,52+,53+,54?,55?,57+,58+,66-,67-/m0/s1

InChI Key

DZUAJHOQOXRHMW-GEKQHEBUSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@H]2[C@@H](OC(C(C2O)O)CO)OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)N(C)C)O)Cl)(C)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N(C)C)O)Cl)CO)O)O)(C)N)O

Origin of Product

United States

Molecular Mechanisms of Action: Glycopeptide Target Interactions

Fundamental Binding Mode of Vancomycin (B549263) to Peptidoglycan Precursors

The cornerstone of glycopeptide antibiotic action is the specific recognition and binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This high-affinity interaction effectively sequesters the building blocks of the bacterial cell wall, preventing their incorporation into the growing peptidoglycan structure.

D-Ala-D-Ala Terminus Recognition and Hydrogen Bonding Network

Vancomycin and its derivatives possess a rigid, cup-shaped aglycone structure that forms a binding pocket perfectly complementary to the D-Ala-D-Ala dipeptide of Lipid II. The stability of this complex is maintained by a network of five crucial hydrogen bonds. researchgate.netresearchgate.netresearchgate.net This precise molecular recognition is highly specific for the L-amino acid followed by two D-amino acids configuration found in bacterial cell wall precursors, which accounts for the selective toxicity of these antibiotics towards bacteria. researchgate.net The binding of the glycopeptide to the D-Ala-D-Ala terminus sterically hinders the subsequent enzymatic steps of cell wall synthesis. researchgate.net

Interacting Atoms in VancomycinInteracting Atoms in D-Ala-D-AlaType of Interaction
Amide NH of Leucine residueCarbonyl O of terminal D-AlaHydrogen Bond
Carbonyl O of Asparagine residueAmide NH of terminal D-AlaHydrogen Bond
Amide NH of Asparagine residueCarbonyl O of penultimate D-AlaHydrogen Bond
Carbonyl O of residue 4Amide NH of penultimate D-AlaHydrogen Bond
Amide NH of residue 2Carbonyl O of L-LysineHydrogen Bond

Role of Lipid II in Cell Wall Biosynthesis Inhibition

Lipid II is a pivotal molecule in bacterial cell wall synthesis. It consists of the peptidoglycan building block, N-acetylmuramic acid (MurNAc) with an attached pentapeptide, and N-acetylglucosamine (GlcNAc), linked to a lipid carrier molecule called undecaprenyl pyrophosphate. This lipid tail anchors the precursor to the bacterial cell membrane, facilitating its transport from the cytoplasm to the cell surface where polymerization occurs.

By binding to the D-Ala-D-Ala moiety of Lipid II, vancomycin and its analogs physically obstruct the enzymes responsible for the polymerization of the glycan chains (transglycosylases) and the cross-linking of the peptide stems (transpeptidases). nih.govuu.nlnih.govrsc.org This sequestration of Lipid II prevents the elongation of the peptidoglycan chains and their subsequent cross-linking, which is essential for the structural integrity of the cell wall. nih.govuu.nlnih.govrsc.org The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Investigation of Alternative Glycopeptide Mechanisms of Action

While the primary mechanism of action for glycopeptides is the inhibition of cell wall synthesis via D-Ala-D-Ala binding, research has uncovered additional mechanisms that contribute to their antibacterial efficacy, particularly for second-generation derivatives.

Beyond D-Ala-D-Ala Binding: Membrane Interactions and Transglycosylase Inhibition

Some glycopeptide derivatives, particularly those with lipophilic modifications, exhibit enhanced activity through direct interactions with the bacterial cell membrane. These lipophilic moieties can anchor the antibiotic to the membrane, increasing its local concentration near the site of cell wall synthesis and promoting the disruption of membrane integrity.

Furthermore, certain vancomycin analogs have been shown to directly inhibit bacterial transglycosylase enzymes, independent of their ability to bind to the D-Ala-D-Ala substrate. nih.govnih.gov Studies on chlorobiphenyl vancomycin derivatives, which have a compromised D-Ala-D-Ala binding cleft, revealed that they can still inhibit the transglycosylase PBP1b from Escherichia coli by interacting directly with the enzyme. nih.govnih.gov This suggests a dual mechanism of action for some glycopeptides, where they can target both the substrate (Lipid II) and the enzyme (transglycosylase) involved in peptidoglycan synthesis.

Biochemical and Genetic Basis of Glycopeptide Resistance

Molecular Adaptations in Resistant Bacteria

The core of high-level glycopeptide resistance lies in the ability of bacteria to reprogram their cell wall synthesis machinery. asm.org This involves a remarkable alteration of the peptidoglycan precursors, the very molecules that vancomycin (B549263) targets. researchgate.net Vancomycin and related glycopeptides function by forming a stable complex with the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a key precursor in peptidoglycan synthesis. This binding sterically hinders the subsequent transglycosylation and transpeptidation reactions, ultimately compromising cell wall integrity and leading to bacterial death. researchgate.netnih.gov Resistant bacteria have evolved enzymatic pathways to replace the D-Ala-D-Ala terminus with structures that have a significantly lower binding affinity for glycopeptide antibiotics. researchgate.netnih.gov

The most clinically significant mechanism of vancomycin resistance involves the substitution of the terminal D-Ala residue of the peptidoglycan precursor pentapeptide with either D-lactate (D-Lac) or D-serine (D-Ser). nih.gov This results in the formation of a D-Ala-D-Lac depsipeptide or a D-Ala-D-Ser dipeptide, respectively. nih.govresearchgate.net The replacement of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac leads to the loss of a critical hydrogen bond that is essential for high-affinity vancomycin binding. asm.orgnih.gov This single molecular change can result in a greater than 1,000-fold reduction in the binding affinity of vancomycin for its target. asm.orgnih.gov

The substitution with D-Ala-D-Ser also reduces vancomycin's affinity, albeit to a lesser extent, by approximately 6- to 7-fold. nih.govnih.gov The additional hydroxyl group of D-Ser introduces steric hindrance that interferes with the binding of the antibiotic. nih.gov These modifications are characteristic of different vancomycin resistance phenotypes, with the D-Ala-D-Lac alteration being associated with high-level resistance (VanA, VanB, VanD, and VanM types) and the D-Ala-D-Ser alteration linked to lower levels of resistance (VanC, VanE, VanG, VanL, and VanN types). nih.govnih.gov

A consortium of enzymes, encoded by the van gene clusters, orchestrates the synthesis of the altered peptidoglycan precursors. nih.gov The archetypal VanA-type resistance, which confers high-level, inducible resistance to both vancomycin and teicoplanin, relies on three key enzymes: VanH, VanA, and VanX. researchgate.netnih.gov

VanH: This enzyme is a D-lactate dehydrogenase that catalyzes the reduction of pyruvate to D-lactate, providing the necessary substrate for the synthesis of the D-Ala-D-Lac depsipeptide. nih.govresearchgate.net

VanA: A ligase of altered substrate specificity, VanA catalyzes the formation of the D-Ala-D-Lac depsipeptide. researchgate.netnih.gov This is a pivotal step in the resistance pathway, as VanA effectively outcompetes the host's native D-Ala-D-Ala ligase (Ddl). nih.gov

VanX: This is a zinc-dependent D,D-dipeptidase that specifically hydrolyzes the normal D-Ala-D-Ala dipeptide. nih.govnih.gov By eliminating the susceptible precursor, VanX ensures that only the modified D-Ala-D-Lac-terminating pentapeptides are incorporated into the cell wall. researchgate.net

This coordinated enzymatic activity effectively remodels the cell wall biosynthesis pathway to produce a vancomycin-insensitive peptidoglycan. researchgate.net The genes encoding these enzymes are typically organized in an operon, often located on mobile genetic elements like transposons, which facilitates their spread among bacterial populations. nih.govasm.org

EnzymeGeneFunction in Vancomycin Resistance
VanH vanHA dehydrogenase that converts pyruvate to D-lactate. nih.govresearchgate.net
VanA vanAA ligase that synthesizes the D-Ala-D-Lac depsipeptide. researchgate.netnih.gov
VanX vanXA dipeptidase that hydrolyzes the D-Ala-D-Ala dipeptide. nih.govnih.gov

Structural Insights into Resistance Enzyme Functionality

Structural and functional studies of the Van enzymes have provided a detailed understanding of their catalytic mechanisms and substrate specificities, which are fundamental to their role in conferring resistance. These insights have also shed light on the evolutionary origins of these resistance pathways.

The specificity of the Van enzymes is critical for the efficient production of the modified peptidoglycan precursors. nih.gov The VanA ligase, for instance, exhibits a strong preference for D-lactate as its second substrate over D-alanine, a feature that distinguishes it from the host's D-Ala-D-Ala ligase. asm.org This change in specificity is the cornerstone of the resistance mechanism. nih.gov While VanA can also synthesize D-Ala-D-Ala, its affinity for D-Lac is significantly higher under physiological conditions. nih.gov

Conversely, the VanX dipeptidase demonstrates high specificity for the D-Ala-D-Ala dipeptide, which it efficiently cleaves. nih.gov Crucially, it shows no detectable activity against the D-Ala-D-Lac depsipeptide, thus allowing the resistance-conferring precursor to accumulate for cell wall synthesis. nih.gov The catalytic mechanism of VanX involves a zinc-dependent hydrolysis of the peptide bond. nih.gov

In resistance types that produce D-Ala-D-Ser precursors, such as VanC and VanG, the ligases (e.g., VanC, VanE, VanG) are specific for the synthesis of D-Ala-D-Ser. nih.gov These enzymes show significant sequence divergence from the D-Ala-D-Lac and D-Ala-D-Ala ligases, reflecting their distinct substrate preferences. nih.gov

Resistance TypePrecursor TerminusKey LigaseKey Dehydrogenase/RacemaseKey Dipeptidase/Carboxypeptidase
VanA, VanB, VanD, VanM D-Ala-D-LacVanA, VanB, VanD, VanMVanHVanX, VanY
VanC, VanE, VanG, VanL, VanN D-Ala-D-SerVanC, VanE, VanG, VanL, VanNVanT (Serine Racemase)VanXY

The evolutionary origins of the van gene clusters are a subject of ongoing research. nih.gov It is hypothesized that these resistance determinants may have originated from glycopeptide-producing organisms, which would require a mechanism to protect themselves from the antibiotics they synthesize. nih.gov This hypothesis is supported by the discovery of vanHAX-like gene clusters in glycopeptide producers such as Streptomyces toyocaensis and Amycolatopsis orientalis. researchgate.netnih.gov

The genetic organization of the van operons, often found on mobile genetic elements like transposon Tn1546, has facilitated their horizontal transfer and dissemination among clinically relevant bacteria, including Enterococcus species. nih.govasm.org The presence of regulatory genes, such as the two-component system vanR and vanS, allows for the inducible expression of the resistance genes in the presence of glycopeptides. nih.govresearchgate.net This tight regulation minimizes the fitness cost to the bacteria in the absence of the antibiotic. biorxiv.org The diversity of van operons (VanA, VanB, VanC, etc.) suggests multiple evolutionary pathways leading to glycopeptide resistance, highlighting the remarkable adaptive capacity of bacteria. nih.govbiorxiv.org

Advanced Synthetic Strategies and Structural Modifications of N Methylvancomycin and Analogs

Total Synthesis Approaches for Glycopeptide Analogs

The total synthesis of vancomycin (B549263) and its analogs is a significant challenge in organic chemistry due to the molecule's complex, three-dimensional structure. nih.gov This structure includes a heptapeptide (B1575542) backbone constrained by three macrocyclic rings, multiple stereocenters, and glycosidic linkages. nih.govnih.gov Over the years, several research groups have developed strategies to construct this intricate molecule and its derivatives, enabling the exploration of structure-activity relationships and the development of new antibiotics.

Methodologies for Constructing the Vancomycin Scaffold

The construction of the vancomycin aglycon, the core peptide scaffold, has been a primary focus of synthetic efforts. The key challenge lies in the stereoselective formation of the three interlocking macrocycles. Several successful total syntheses have been reported, each employing unique strategies for ring closure.

Notable approaches to the vancomycin aglycon synthesis were pioneered by the research groups of K. C. Nicolaou, Dale Boger, and David Evans. wikipedia.org Boger's approach, for instance, established that the CD and DE ring systems were most effectively closed through a diaryl ether linkage formation. nih.gov A key strategy involved a late-stage thermal equilibration to establish the correct atropisomerism of the AB biaryl system, followed by an SNAr diaryl ether macrocyclization for the final DE ring closure. nih.gov

More recent advancements have focused on improving the efficiency and scalability of the synthesis. A "next-generation" total synthesis of the vancomycin aglycon was developed, achieving the construction in 17 steps in the longest linear sequence. nih.govresearchgate.net This improved synthesis features kinetically-controlled, diastereoselective introduction of all three atropisomers. nih.gov Key steps in this advanced synthesis include a one-pot Miyaura borylation–Suzuki coupling for the AB biaryl axis, a scalable macrolactamization for the AB ring system, and two room-temperature SNAr cyclizations for the CD and DE rings. chemistryviews.org

These synthetic strategies provide access to the core vancomycin scaffold, which can then be further modified, for instance, through glycosylation, to produce a variety of analogs. The ability to synthetically access these complex molecules opens the door for creating derivatives with improved properties. chemistryviews.org

Stereoselective Glycosylation Protocols in Glycopeptide Synthesis

Glycosylation, the attachment of sugar moieties to the peptide scaffold, is a critical step in the synthesis of vancomycin and its analogs, as the carbohydrate units are crucial for their biological activity. researchgate.net The stereoselective formation of these glycosidic bonds presents a significant synthetic challenge. nih.gov

Both chemical and enzymatic methods have been employed for the glycosylation of the vancomycin aglycon. nih.gov Chemical glycosylation methods often require careful selection of protecting groups, glycosyl donors, and reaction conditions to achieve the desired stereoselectivity (α or β linkage). nih.govfrontiersin.org For example, in one total synthesis of vancomycin, the choice of protecting groups on the sugar was found to be critical, with a switch from a benzyl (B1604629) ether to an acetate (B1210297) group on the glycosyl donor significantly improving the yield and stereoselectivity of the disaccharide formation. nih.gov

Enzymatic glycosylation offers an alternative, often highly stereoselective, approach. nih.gov This method utilizes glycosyltransferase enzymes to catalyze the formation of the glycosidic bond. A chemoenzymatic approach has been successfully applied to the synthesis of vancomycin, involving a protecting-group-free, two-step enzymatic glycosylation of the synthetically derived aglycon. nih.govresearchgate.net This strategy streamlines the synthesis and avoids the often-complex protecting group manipulations required in purely chemical approaches. researchgate.net

The development of novel glycosylation methods continues to be an active area of research, with the aim of creating more efficient and stereocontrolled techniques for the synthesis of complex glycoconjugates like vancomycin. elsevierpure.com These methods are essential for producing homogeneous glycoforms of these antibiotics, which is crucial for detailed structure-activity relationship studies. researchgate.net

Targeted Chemical Derivatization of the Vancomycin Core

Chemical modification of the vancomycin core has been a fruitful strategy for developing new analogs with enhanced properties. These modifications can be targeted to specific locations on the molecule, such as the N-terminus, the C-terminus, or the carbohydrate moieties, to probe their roles in biological activity and to overcome antibiotic resistance. pnas.org

N-Terminal Modifications: Specific Strategies for N-Methylation and Demethylation

The synthesis of analogs lacking the N-methyl group (des-methyl vancomycin or norvancomycin) provides a platform for introducing a wide variety of substituents at the N-terminus. nih.gov This allows for the exploration of how different alkyl groups affect the antibiotic's activity.

A series of N-terminal alkylated vancomycin derivatives have been synthesized and evaluated. nih.govacs.org These modifications have been shown to be generally well-tolerated, with only minimal changes to the binding affinity for the model ligand Ac2-K-D-A-D-A. acs.org However, the impact of these modifications on antimicrobial activity can be significant. acs.org For instance, the introduction of lipophilic side chains or sulfonium (B1226848) moieties at the N-terminus of norvancomycin (B1247964) has been shown to dramatically increase its potency against vancomycin-resistant bacteria. nih.gov

The general synthetic approach to these analogs involves the alkylation of the free amino group at the N-terminus of a suitable vancomycin precursor. This can be achieved through various standard organic chemistry methods, such as reductive amination or nucleophilic substitution reactions.

The synthesis of N-methylvancomycin itself, as well as its isomers, has been a subject of interest. The native N-methyl-D-leucine residue is introduced during the biosynthesis of vancomycin by non-ribosomal peptide synthetases. wikipedia.org

In a laboratory setting, selective N-methylation can be achieved through chemical methods. For example, the conditions developed by Cheung and Benoiton have been used for the selective N-methylation of N-Boc protected amino acids, which are then incorporated into the peptide backbone. nih.gov This methodology can be applied to the synthesis of vancomycin analogs with modified N-methyl amino acids.

Isomers of this compound have also been identified, such as the (RS7) isomer of this compound B, also known as Vancomycin EP Impurity K. veeprho.com This particular isomer is described as [N, N-dimethyl-D-Leu']vancomycin B. veeprho.com The presence of such isomers highlights the complexity of vancomycin chemistry and the potential for generating diverse structures through both natural and synthetic pathways.

Compound/AnalogModificationSynthetic StrategyReference
N-terminal alkylated vancomycinAlkylation of the N-terminus amineReductive amination, nucleophilic substitution nih.govacs.orgacs.org
Des-methyl vancomycin (Norvancomycin) derivativesIntroduction of lipophilic or sulfonium moieties at the N-terminusAlkylation of the free amino group nih.gov
Vancomycin aglycon analogs with alternate N-methyl-D-amino acidsReplacement of N-methyl-D-leucineSelective N-methylation of N-Boc-amino acids followed by peptide coupling nih.gov
(RS7) Isomer of this compound BN,N-dimethyl-D-leucine at residue 1Natural product of Amycolatopsis Orientalis veeprho.com

Modifications of Aryl Rings and Backbone Structures

Chlorinated Aryl Ring Modifications (C- and E-ring chlorides)

The vancomycin scaffold contains two characteristic chlorinated aryl rings, designated as the C-ring and E-ring, which have been subjects of significant synthetic investigation to elucidate their role in antimicrobial activity. Research has focused on the selective removal or modification of these chlorine atoms to understand their contribution to the binding affinity of the molecule to its target, the D-Ala-D-Ala terminus of lipid II.

Studies involving vancomycin aglycon analogues have demonstrated the distinct roles of the C- and E-ring chlorides. nih.gov The selective removal of the C-ring chloride results in an approximate four-fold decrease in binding affinity to the target ligand N,N′-Ac₂-l-Lys-d-Ala-d-Ala. nih.gov In contrast, the removal of the E-ring chloride leads to a smaller, two-fold reduction in binding affinity. nih.gov These effects are additive; an analogue lacking both chlorides exhibits a correspondingly greater loss of binding. nih.gov This suggests that while both chlorides contribute to target binding, the C-ring chloride plays a more significant role in promoting high-affinity interactions. nih.gov

Further synthetic strategies have enabled the replacement of the E-ring chloride with other substituents to probe the effects of hydrophobicity, polarity, and electronics. nih.gov A robust method involving the selective Pd(0)-catalyzed conversion of the E-ring aryl chloride to a boronic acid has allowed for the synthesis of a series of new analogues. nih.gov The findings from these studies indicate that replacing the chlorine with hydrophobic and non-polar groups can result in antimicrobial activity that approaches or matches that of the original chlorinated vancomycin. Conversely, the introduction of highly polar substituents at this position fails to provide these enhancements, underscoring the importance of the substituent's physicochemical properties in this specific position. nih.gov

Table 1: Impact of Aryl Chloride Removal on Vancomycin Aglycon Binding Affinity to D-Ala-D-Ala Ligand
Vancomycin Aglycon AnalogueModificationRelative Binding Affinity Loss
Analogue 3Selective C-ring chloride removal~4-fold
Analogue 4Selective E-ring chloride removal~2-fold
Analogue 5Removal of both C- and E-ring chloridesAdditive loss (>4-fold)
Amide Bond Isosteres and Backbone Alterations

Alterations to the heptapeptide backbone of vancomycin, particularly through the use of amide bond isosteres, represent a sophisticated strategy to overcome resistance mechanisms. Amide isosteres are chemical groups that mimic the size, shape, and electronic properties of a native amide bond but can confer different chemical properties, such as resistance to enzymatic hydrolysis or altered hydrogen bonding patterns. nih.govnih.gov

One significant modification involves the replacement of the amide bond at the Tpg4 residue. Total synthesis has enabled the creation of analogues where the amide carbonyl is replaced with a thiocarbonyl ([Ψ[C(=S)NH]Tpg4]vancomycin), an amidine ([Ψ[C(=NH)NH]Tpg4]vancomycin), or a methylene (B1212753) group ([Ψ[CH2NH]Tpg4]vancomycin). nih.gov These "binding pocket" modifications are designed to restore binding to the D-Ala-D-Lac terminus found in vancomycin-resistant bacteria. The amidine and methylene analogues, in particular, have shown remarkable activity against both vancomycin-sensitive and vancomycin-resistant strains. nih.gov This approach fundamentally alters the hydrogen-bonding network within the binding pocket to accommodate the altered bacterial cell wall precursor.

Carbohydrate and Sugar Moiety Derivatizations

Vancosamine (B1196374) Sugar Modifications

The vancosamine sugar, a key carbohydrate moiety attached to the vancomycin core, provides a versatile handle for synthetic modification. researchgate.net The primary amino group on this sugar is a common site for derivatization, allowing for the attachment of various substituents to modulate the molecule's properties. researchgate.netnih.gov

Glycoconjugate Research and Modified Carbohydrate Analogs

Glycoconjugate research extends beyond simple vancosamine modifications to include the attachment of various carbohydrate-based structures to create novel analogues with enhanced properties. These modifications can lead to second-generation lipoglycopeptides with dual mechanisms of action. nih.gov

Oritavancin, a derivative of the related glycopeptide chloroeremomycin, exemplifies this approach. It features an N-alkyl-p-chlorophenylbenzyl substituent on its epi-vancosamine sugar. nih.gov This large, hydrophobic group not only promotes membrane anchoring but is also thought to confer a secondary mechanism of action by directly inhibiting the transglycosylase enzymes involved in cell wall synthesis. nih.gov This dual action makes such compounds potent against resistant strains. The development of these complex glycoconjugates often relies on a combination of chemical and enzymatic glycosylation methods to attach the desired sugar moieties to the aglycon core. nih.gov

Introduction of Peripheral Substituents for Enhanced Activity

The introduction of peripheral substituents, particularly hydrophobic groups, onto the glycopeptide scaffold is a clinically validated strategy for dramatically increasing antimicrobial potency. These modifications are typically made on the carbohydrate moieties or the N-terminus and can synergize with backbone alterations.

A widely recognized and powerful peripheral modification is the attachment of a (4-chlorobiphenyl)methyl (CBP) group. When this substituent is added to the vancosamine sugar of vancomycin, it can improve activity by over 100-fold against vancomycin-resistant enterococci (VRE). nih.gov The CBP group is believed to promote antibiotic dimerization, anchor the drug to the bacterial membrane, and potentially disrupt membrane integrity. nih.gov

The true potential of this strategy is realized when combined with the backbone modifications described in section 4.2.2.2. For instance, introducing the CBP group onto the amidine ([Ψ[C(=NH)NH]Tpg4]) and methylene ([Ψ[CH2NH]Tpg4]) vancomycin analogues results in compounds with extraordinary potency against both sensitive strains like MRSA and highly resistant VanA VRE strains. nih.gov This synergistic effect likely arises from two independent mechanisms: the modified backbone restores binding to resistant cell wall precursors, while the peripheral CBP group provides a powerful secondary mode of action, such as transglycosylase inhibition. nih.gov

Table 2: Synergistic Effect of Peripheral (4-chlorobiphenyl)methyl (CBP) Group on Backbone-Modified Vancomycin Analogues (MIC, μg/mL)
CompoundModificationVSSA/MRSAVanA VRE
VancomycinNone0.5250
CBP-VancomycinPeripheral CBP group0.032.5
Amidine Analogue (38)Backbone (Amidine) + Peripheral CBP0.005-0.060.005
Methylene Analogue (39)Backbone (Methylene) + Peripheral CBP0.06-0.50.06-0.13

Lipophilic and Positively Charged Group Incorporation

The strategic incorporation of lipophilic and positively charged moieties onto the vancomycin scaffold represents a key approach to enhancing antibacterial potency and overcoming resistance. These modifications are designed to introduce new mechanisms of action that complement the native D-Ala-D-Ala binding activity of the glycopeptide core.

The introduction of lipophilic groups, typically alkyl chains, aims to increase the drug's affinity for the bacterial cell membrane. This membrane anchoring is believed to increase the effective concentration of the antibiotic at its site of action—the cell wall precursors—thereby enhancing its inhibitory activity. Furthermore, certain lipophilic modifications can contribute to the disruption of bacterial membrane integrity, adding a secondary mechanism of action. Research into vancomycin-lipopeptide conjugates has shown that antimicrobial activity is dependent on the length of the attached fatty acid chain, with conjugates bearing lauric acid (C12) or myristic acid (C14) often demonstrating the most potent activity against vancomycin-resistant enterococci (VRE). mdpi.com

Concurrently, the incorporation of positively charged groups, such as quaternary ammonium (B1175870) or guanidinium (B1211019) moieties, is employed to foster favorable electrostatic interactions with the negatively charged components of the bacterial cell envelope, like teichoic acids and phospholipids. This strategy can enhance binding to the bacterial surface and facilitate membrane disruption. Semisynthetic strategies often involve the selective modification of the vancosamine nitrogen to introduce these cationic motifs. researchgate.net The development of guanidino lipoglycopeptides, which combine a positively charged guanidino group with a lipid tail, exemplifies a synergistic approach, leveraging both membrane anchoring and electrostatic attraction to yield highly potent antibiotics. researchgate.net

These dual modifications can lead to compounds with significantly improved activity against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and VRE. The resulting analogues often exhibit mechanisms that go beyond simple cell wall synthesis inhibition, including membrane depolarization and perturbation. researchgate.net

Table 1: Impact of Lipophilic and Cationic Modifications on Vancomycin Analog Activity This table is interactive. You can sort and filter the data.

Compound Class Modification Strategy Target Pathogen Observed Effect Reference
Guanidino Lipoglycopeptides Addition of a guanidinium motif and lipid group at the vancosamine nitrogen. Gram-positive bacteria Enhanced antibacterial properties through synergistic membrane anchoring and electrostatic interactions. researchgate.net
Quaternary Ammonium Vancomycin (QAV) Introduction of triazole quaternary ammonium moieties. MRSA 4- to 32-fold greater efficacy compared to vancomycin. researchgate.net
Cationic Lipophilic Derivatives Appending moieties like biphenyl (B1667301) (VanQbiph) or an alkyl chain (VanQAmC10). MRSA, VRSA Potent activity (MICs 0.4–1.6 μM); membrane-perturbing properties. researchgate.net

Chlorobiphenyl Substituents and Synergistic Mechanisms

The introduction of a 4-chlorobiphenylmethyl (CBP) group onto the disaccharide moiety of vancomycin-class antibiotics is a clinically significant modification that confers a remarkable increase in potency and expands the spectrum of activity to include vancomycin-resistant strains. This peripheral modification, a hallmark of the advanced lipoglycopeptide oritavancin, works synergistically with the core scaffold to inhibit bacterial cell wall synthesis through multiple, distinct mechanisms. nih.govnih.gov

The CBP group enhances the antibiotic's ability to anchor to the cell membrane, which not only increases its local concentration but also facilitates disruption of membrane integrity. nih.gov However, its most crucial role is the introduction of a second mechanism of action independent of the traditional D-Ala-D-Ala/D-Ala-D-Lac binding pocket. nih.gov Research has shown that the CBP substituent allows the molecule to inhibit the transglycosylation step of peptidoglycan synthesis, a function that is weak in unmodified vancomycin. nih.govnih.gov This is achieved by binding to the pentaglycyl bridging segments in the cell wall of organisms like S. aureus or by sterically hindering the transglycosylase enzymes near the membrane. nih.govnih.gov

This dual-action capability is particularly effective against resistant bacteria. Even in analogues where the primary binding pocket has been modified to reduce its affinity for D-Ala-D-Lac (the molecular basis of VanA resistance), the introduction of the CBP group can restore and even dramatically enhance antimicrobial activity. nih.govnih.gov This demonstrates a powerful synergistic effect: the glycopeptide core provides the structural framework, while the CBP moiety confers potent, broad-spectrum activity through membrane interactions and inhibition of multiple enzymatic steps in cell wall construction. nih.gov This synergistic combination results in antibiotics with impressive potency against both vancomycin-sensitive and resistant pathogens, often showing improvements of up to 100-fold. nih.govnih.gov

Structure Activity Relationships and Binding Affinity Studies of N Methylvancomycin Analogs

Quantitative Analysis of Ligand-Target Interactions

The primary mechanism of action for vancomycin (B549263) and its derivatives involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis. The affinity of this binding is a critical determinant of the antibiotic's potency.

The binding affinity of N-Methylvancomycin to its target has been a subject of detailed investigation. Studies have quantified the association constants (Ka) for the interaction between this compound and a ligand mimicking the D-Ala-D-Ala terminus, N,N'-diacetyl-L-Lys-D-Ala-D-Ala. Research indicates that the binding affinity of this compound to this D-Ala-D-Ala analog is comparable to that of the parent vancomycin molecule. nih.gov

Interactive Data Table: Binding Affinity of Vancomycin and this compound to a D-Ala-D-Ala Ligand Analog.

CompoundLigandAssociation Constant (Ka) (M⁻¹)
VancomycinAc₂K-D-A-D-A1.5 x 10⁵
This compoundAc₂K-D-A-D-A1.4 x 10⁵

Data sourced from a study on N-terminus alkylation of vancomycin. nih.gov

Modifications at the N-terminus of the vancomycin scaffold have been explored to understand their impact on ligand binding. N-methylation, which distinguishes this compound from its precursor, is considered a well-tolerated modification in terms of its effect on binding to D-Ala-D-Ala. nih.gov Studies on a series of N-terminally alkylated vancomycin derivatives have shown that such modifications lead to either comparable or slightly decreased ligand binding affinities. nih.gov For instance, the introduction of a trimethylammonium salt at the N-terminus resulted in a less than two-fold decrease in binding affinity. nih.gov More extended N-alkyl substitutions with a three-carbon spacer showed a small (2 to 3-fold) decrease in ligand binding constants. nih.gov This suggests that the N-terminal region can accommodate certain structural changes without drastically compromising the essential binding interaction with the D-Ala-D-Ala target. The antimicrobial activity of these N-alkyl derivatives often mirrors that of the parent vancomycin against susceptible strains. taylorfrancis.com

Advanced Analytical and Spectroscopic Characterization of Glycopeptide Analogs

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for the separation and quantification of N-Methylvancomycin from complex mixtures, including fermentation broths, synthesis reaction mixtures, and biological matrices. These techniques are essential for purity assessment and impurity profiling.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of vancomycin (B549263) and its analogs. scielo.brnih.gov Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation, leveraging the hydrophobic characteristics of the glycopeptide core.

Research Findings: A typical RP-HPLC method for analyzing compounds like this compound employs a C8 or C18 stationary phase. ptfarm.plqub.ac.uk The mobile phase often consists of an aqueous buffer (e.g., ammonium (B1175870) phosphate (B84403) or citrate) and an organic modifier like acetonitrile (B52724) or methanol, run under isocratic or gradient elution conditions to achieve optimal separation. ptfarm.plnih.gov Detection is commonly performed using a UV detector, typically at a wavelength of 280 nm, where the aromatic rings of the peptide backbone exhibit strong absorbance. ptfarm.pl The retention time for vancomycin in such systems can range from approximately 4 to 9 minutes, depending on the specific method parameters. ptfarm.plnih.gov While direct UV detection is generally sufficient due to the inherent chromophores in the molecule, derivatization strategies can be employed to enhance sensitivity or selectivity, particularly for quantitative analysis in complex biological matrices. These strategies, though not commonly required for vancomycin analogs, could involve pre-column or post-column reactions to attach a fluorescent tag, enabling highly sensitive fluorescence detection.

Below is a table summarizing typical HPLC conditions applicable to the analysis of this compound.

ParameterCondition 1Condition 2Condition 3
Column Capital C8 (250 x 4.6 mm, 5 µm) ptfarm.plCortecs® C18 (150 x 4.6 mm, 2.7 µm) qub.ac.ukNucleosil 120 C18 (150 x 0.4 cm, 5 µm) nih.gov
Mobile Phase Citrate buffer (pH 4):Acetonitrile:Methanol (85:10:5 v/v/v) ptfarm.plA: 20 mM Phosphate buffer (pH 2.5) B: Methanol:Acetonitrile (70:30 v/v) qub.ac.uk0.05 M NH4H2PO4 (pH 4):Acetonitrile (92:8 v/v) nih.gov
Flow Rate 1.0 mL/min ptfarm.plGradient qub.ac.uk1.0 mL/min nih.gov
Detection UV at 280 nm ptfarm.plUV at 215 nm qub.ac.ukUV at 220 nm nih.gov
Internal Standard Cephalexin monohydrate ptfarm.plNot specifiedNot specified

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for impurity profiling, combining the powerful separation capabilities of HPLC with the sensitive and specific detection afforded by mass spectrometry. resolvemass.ca This hyphenated technique is critical for identifying and quantifying known and unknown impurities, including isomers and degradation products that may be present in this compound samples. enovatia.com

Research Findings: In the context of glycopeptide analysis, LC-MS allows for the detection of trace-level impurities that may not be resolved or detected by HPLC with UV detection alone. The mass spectrometer provides mass-to-charge (m/z) ratio information for the eluting compounds, enabling the determination of their elemental composition. For this compound, the expected molecular ion would be 14 mass units (the mass of a -CH2- group) higher than that of vancomycin. The full-scan mass spectrum of vancomycin typically shows an abundant doubly charged precursor ion [M+2H]2+ at m/z 725. researchgate.net

Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting the precursor ion to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, allowing for the confident identification of impurities and the differentiation of isomers. enovatia.com LC-MS/MS strategies are particularly useful for identifying modifications on the peptide backbone or sugar moieties, which is essential for a complete impurity profile of this compound. nih.govmdpi.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide unparalleled insight into the atomic-level structure and three-dimensional conformation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of complex organic molecules like this compound in solution. nmims.edu It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the complete assignment of the molecular structure and the determination of its three-dimensional conformation. uzh.ch

Research Findings: For this compound, ¹H NMR would be critical for identifying the N-methyl group, which would appear as a distinct singlet in a region characteristic for N-CH₃ protons. The integration of this signal would confirm the presence of three protons. Furthermore, two-dimensional (2D) NMR experiments are essential for assembling the complete structure. nmims.edu

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin couplings through bonds, helping to trace out the amino acid spin systems within the peptide backbone.

TOCSY (Total Correlation Spectroscopy): Extends the correlations seen in COSY to an entire spin system, which is invaluable for identifying complete amino acid residues.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other (<5 Å), providing crucial distance restraints for calculating the 3D structure of the molecule in solution. uzh.ch

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): Correlates directly bonded protons and heteronuclei, such as ¹H and ¹³C, allowing for the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting the different amino acid residues and the sugar moieties to the peptide core.

The analysis of N-methylated peptides by NMR has shown that N-methylation can significantly influence the peptide's conformational preferences, often facilitating the presence of cis peptide bonds. nih.govresearchgate.net

Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labels. nih.govmaastrichtuniversity.nl Matrix-Assisted Laser Desorption/Ionization (MALDI) IMS is particularly well-suited for mapping the distribution of drugs and their metabolites, lipids, and peptides within a biological landscape. labcompare.com

Research Findings: While studies specifically on this compound are not prevalent, research has demonstrated the successful application of MALDI-IMS to map the distribution of the parent compound, vancomycin, in tissue sections. nih.govnih.gov A significant challenge in detecting glycopeptides like vancomycin is ion suppression from highly abundant endogenous molecules such as lipids. nih.gov Optimized protocols, including specific tissue washing steps and matrix selection, have been developed to overcome this, enabling a 54-fold increase in signal intensity for vancomycin and allowing for its detection at therapeutic levels in mouse lung tissue. nih.gov

This methodology could be directly applied to study the localization of this compound. By analyzing tissue sections from dosed subjects, MALDI-IMS could generate a detailed map showing where the compound and its potential metabolites accumulate, for instance, within specific organs or even within distinct regions of a bacterial infection site. nih.govnih.gov This provides critical information on drug penetration and distribution at the site of action.

ParameterOptimized MALDI-IMS Method for Vancomycin nih.gov
Instrument Bruker SolariX 7T FT-ICR Mass Spectrometer
Ionization Mode Positive
Mass Range m/z 150–3000
Sample Preparation Tissue washing (e.g., 3 x 30s) to remove ion-suppressing lipids
Detected Ion Sodium Adduct ([M+Na]⁺)
Result Enabled drug distribution investigations of vancomycin in lung tissue at therapeutic levels.

Vibrational spectroscopy techniques provide information about the conformational behavior of molecules. Raman Optical Activity (ROA), a chiroptical technique, is particularly powerful as it is highly sensitive to the three-dimensional structure and stereochemistry of chiral molecules in solution. researchgate.netrsc.org

Research Findings: ROA measures the small difference in the intensity of Raman scattering using right- versus left-circularly polarized incident light. rsc.org The resulting spectrum is a sensitive probe of molecular conformation. Studies on vancomycin and its derivatives have shown that ROA is exceptionally well-suited for determining their conformational ensemble in solution, often identifying a structure that strongly resembles the one determined by NMR. researchgate.netresearchgate.net

The ROA spectrum of a glycopeptide is dominated by signals from the rigid cyclic peptide core and its aromatic rings. acs.org This makes the technique ideal for investigating subtle conformational changes in the backbone of this compound induced by the addition of the methyl group. By comparing the experimental ROA spectrum of this compound with spectra calculated for different potential conformations using computational methods (like Density Functional Theory), the most probable solution-state structure can be determined. uantwerpen.be This analysis can reveal whether N-methylation alters the conformation of the D-Ala-D-Ala binding pocket, which is crucial for its biological activity. researchgate.netuantwerpen.be

Computational and Theoretical Approaches in Glycopeptide Research

Molecular Modeling of Glycopeptide-Target Complexes

Molecular modeling, particularly molecular dynamics (MD) simulations, provides atomic-level insights into the binding of glycopeptide antibiotics to their biological target, the D-Ala-D-Ala terminus of lipid II, a precursor in bacterial cell wall synthesis. researchgate.netnih.gov These simulations can elucidate the conformational changes, key intermolecular interactions, and binding free energies that govern the efficacy of these antibiotics.

While specific MD simulation studies focusing exclusively on N-Methylvancomycin are not extensively documented in publicly available literature, the principles derived from studies on vancomycin (B549263) and its analogues are directly applicable. MD simulations of the vancomycin-D-Ala-D-Ala complex have revealed a network of hydrogen bonds crucial for its inhibitory action. acs.org The N-terminal methyl group of the leucine residue in vancomycin plays a role in this binding. researchgate.net

Computational studies on N-terminally alkylated vancomycin derivatives have shown that modifications at this position are generally well-tolerated in terms of ligand binding. nih.govnih.gov For instance, N-methylation resulted in only a slight decrease (less than twofold) in the ligand binding affinity compared to the parent vancomycin. nih.gov This suggests that the addition of a methyl group at the N-terminus does not significantly disrupt the critical hydrogen bond network.

MD simulations can be employed to model the this compound-D-Ala-D-Ala complex to:

Visualize the precise orientation of the N-methyl group within the binding pocket.

Analyze any subtle changes in the hydrogen bonding network compared to vancomycin.

Calculate the binding free energy to predict the impact of N-methylation on binding affinity.

These computational models are invaluable for understanding the structure-activity relationship of modified glycopeptides and for designing novel derivatives with enhanced binding properties.

Table 1: Comparative Binding Affinities of Vancomycin and N-Alkylated Derivatives

CompoundModificationAssociation Constant (Ka) for Ac₂K-ᴅ-A-ᴅ-A
VancomycinNone1.5 x 10⁵ M⁻¹
This compoundN-terminal MethylationSimilar to Vancomycin
N-EthylvancomycinN-terminal EthylationData not available
N-PropylvancomycinN-terminal PropylationData not available

This table is generated based on available data and principles of molecular modeling in glycopeptide research. Specific experimental values for all derivatives may not be available in the cited literature.

Quantum Chemical Calculations for Interaction Analysis

Quantum chemical (QC) calculations offer a deeper understanding of the electronic nature of molecular interactions that cannot be fully captured by classical molecular mechanics used in MD simulations. nih.gov These methods can be used to accurately calculate the energies and geometries of molecules and to analyze the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are critical for glycopeptide-target recognition.

For this compound, QC calculations could be instrumental in dissecting the electronic effects of the N-terminal methylation. Specifically, these calculations can:

Determine the partial atomic charges on the atoms of the N-methylated terminus and how they influence the electrostatic interactions with the D-Ala-D-Ala target.

Explore the conformational preferences of the N-terminal region of this compound, which can impact its pre-organization for binding.

By providing a detailed picture of the electronic landscape of the binding interaction, QC calculations can complement the dynamic information obtained from MD simulations, offering a more complete understanding of the molecular recognition process.

Rational Design Principles Assisted by Computational Chemistry

Computational chemistry plays a pivotal role in the rational design of new glycopeptide antibiotics with improved properties. nih.gov By predicting the effects of chemical modifications on target binding and other pharmacological properties, computational approaches can significantly streamline the drug discovery process, reducing the need for extensive and costly experimental synthesis and testing. pnas.org

The study of N-terminally alkylated vancomycin derivatives provides a clear example of how computational principles can guide rational design. Research has shown that while N-terminal modifications are tolerated for ligand binding, they can influence other properties such as antimicrobial activity and mechanism of action. nih.govnih.gov For instance, the introduction of a quaternary trimethylammonium salt at the N-terminus did not induce the same membrane permeabilization effects as a similar modification at the C-terminus, highlighting the site-specific nature of such modifications. nih.gov

Computational approaches can assist in the rational design of this compound and other derivatives by:

Virtual Screening: Creating virtual libraries of modified glycopeptides and using docking simulations to predict their binding affinities for the D-Ala-D-Ala target, as well as for resistant targets like D-Ala-D-Lac.

Predicting ADME Properties: Using computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles.

Mechanistic Insights: Employing a combination of molecular modeling and quantum chemical calculations to understand the molecular basis of action of new derivatives, including potential secondary mechanisms beyond target binding.

By integrating these computational tools, researchers can formulate hypotheses about the effects of specific modifications, such as N-methylation, and prioritize the synthesis of the most promising candidates, accelerating the development of next-generation glycopeptide antibiotics.

Future Directions in N Methylvancomycin and Glycopeptide Analog Research

Development of Novel Synthetic Methodologies

The structural complexity of N-Methylvancomycin and its parent compound, vancomycin (B549263), has historically posed a significant challenge to chemists. nih.govacs.org While early research was dominated by the monumental task of total synthesis, the field is now shifting towards more flexible and efficient strategies aimed at generating novel analogs. acs.orgrsc.org Future progress in creating advanced this compound derivatives will depend on the refinement of existing methods and the development of new synthetic technologies.

Modern synthetic strategies can be broadly categorized into three main approaches:

Total Chemical Synthesis: This approach involves constructing the entire molecule from basic chemical building blocks. While offering the ultimate flexibility in molecular design, the total synthesis of glycopeptides is an exceptionally complex, multi-step process. acs.orgnih.gov Future work will likely focus on streamlining these lengthy sequences and developing new chemical reactions to form the intricate cross-linked heptapeptide (B1575542) core more efficiently. nih.gov

Semi-synthesis: This is currently the most practical and widely used method for creating new glycopeptide analogs. acs.org It involves using the naturally produced glycopeptide as a starting scaffold and then chemically modifying specific sites, such as the N-terminus (where the N-methyl-leucine residue of this compound is located), the C-terminus, or the sugar moieties. nih.gov Advances in selective chemical reactions will enable more precise and diverse modifications, allowing for the creation of large libraries of this compound derivatives for screening.

Chemoenzymatic Synthesis: This hybrid approach combines the flexibility of chemical synthesis with the high selectivity of biological enzymes. princeton.eduyoutube.com Researchers can chemically synthesize a simplified peptide backbone and then use enzymes, such as those from the vancomycin biosynthesis pathway, to perform the complex cyclization and glycosylation steps. youtube.comuq.edu.au This method holds significant promise for efficiently producing novel and complex this compound analogs that would be difficult to access through purely chemical means. nih.gov

Future methodologies will likely integrate these approaches, for instance, using chemoenzymatic methods to generate a core structure which is then further diversified by semi-synthetic modifications. The development of combinatorial techniques, where libraries of derivatives are synthesized in parallel, will also accelerate the discovery of new and more potent this compound-based antibiotics. nih.gov

Strategies for Overcoming Evolving Resistance Mechanisms

The primary threat to the efficacy of glycopeptide antibiotics is the emergence of resistant bacterial strains, particularly vancomycin-resistant enterococci (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA). nih.gov The most prevalent resistance mechanism, found in VanA and VanB phenotypes, involves a genetic reprogramming of the bacterial cell wall synthesis pathway. mdpi.com This alters the antibiotic's target, replacing the terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide on peptidoglycan precursors with D-alanyl-D-lactate (D-Ala-D-Lac). This single atomic substitution (an oxygen for a nitrogen) eliminates a key hydrogen bond, reducing vancomycin's binding affinity by approximately 1000-fold and rendering the antibiotic ineffective. mdpi.comasm.org

Future research on this compound analogs is centered on several key strategies to overcome these and other resistance mechanisms.

Binding Pocket Modification: One of the most direct approaches is to re-engineer the antibiotic's binding pocket to restore high-affinity binding to the altered D-Ala-D-Lac target. nih.gov This has been achieved through total synthesis by replacing a key carbonyl oxygen in the peptide backbone with a nitrogen-containing group (an amidine), which can form a new hydrogen bond with the D-Ala-D-Lac depsipeptide. cdnsciencepub.com Applying such deep-seated structural changes to this compound could reinstate its activity against high-level resistant strains.

Introduction of Alternative Mechanisms of Action: A highly promising strategy is to modify this compound with chemical groups that introduce additional, independent mechanisms of antibacterial action. drugdiscoverytrends.com This approach creates multi-modal antibiotics that are significantly more difficult for bacteria to develop resistance against. drugdiscoverytrends.comrsc.org Examples of such modifications include:

Lipophilic Side Chains: Attaching lipophilic or cationic lipophilic groups, such as a 4-chlorobiphenyl (B17849) (CBP) moiety or quaternary ammonium (B1175870) salts, to the sugar or peptide core. nih.govcdnsciencepub.com These modifications allow the antibiotic to anchor to the bacterial membrane, causing depolarization and increasing cell permeability. nih.govrsc.org This membrane disruption provides a second mechanism of action that is independent of D-Ala-D-Ala binding.

Dimerization: Linking two this compound molecules together. This can enhance binding to the cell wall precursor by increasing the local concentration of the antibiotic and promoting cooperative binding.

Overcoming Other Resistance Forms: Besides target site modification, bacteria can develop resistance by thickening their cell wall (as seen in vancomycin-intermediate S. aureus, or VISA), which presents more "decoy" targets for the antibiotic to bind to. nih.gov The addition of membrane-active moieties can help overcome this by disrupting the cell membrane directly, bypassing the need to saturate all the binding sites in the thickened peptidoglycan layer.

The table below summarizes the primary resistance mechanisms and the corresponding strategic modifications being explored for glycopeptide analogs.

Resistance MechanismBacterial PhenotypeMolecular ChangeCounter-Strategy for this compound Analogs
Target Modification VanA, VanBD-Ala-D-Ala → D-Ala-D-LacRe-engineer the binding pocket (e.g., amide-to-amidine exchange) to restore binding to D-Ala-D-Lac. cdnsciencepub.com
Target Modification VanC, VanE, VanGD-Ala-D-Ala → D-Ala-D-SerineDevelop analogs with broader binding specificity.
Target Fortification VISA/hVISAThickened cell wall with increased D-Ala-D-Ala terminiAdd lipophilic/cationic moieties to introduce membrane disruption as a secondary mechanism of action. nih.govrsc.org

By combining these strategies, researchers aim to create "durable" this compound analogs that not only kill existing resistant strains but are also less prone to the development of future resistance. nih.gov

Exploration of Poly-pharmacological Approaches

Polypharmacology is an emerging drug discovery paradigm that moves away from the traditional "one molecule, one target" approach towards the rational design of single chemical entities that can modulate multiple biological targets simultaneously. nih.govresearchgate.net In the context of antibacterial research, this strategy is being explored to enhance efficacy, reduce the likelihood of resistance, and potentially broaden the spectrum of activity. researchgate.net For this compound, this involves creating hybrid molecules or conjugates that combine its core mechanism of action with that of another distinct antimicrobial agent.

The central idea is that for a bacterium to become resistant to such a drug, it would need to simultaneously develop resistance to two or more independent mechanisms of action, a far less probable event than evolving resistance to a single-target agent. researchgate.net

Future research into polypharmacological this compound analogs could explore several avenues:

Conjugation with Other Antibiotics: A promising approach is to covalently link this compound to another antibiotic that has a different cellular target. acs.org For example, conjugating it to a molecule like teixobactin, which also binds to Lipid II but at a different site (the pyrophosphate-sugar region), could create a synergistic effect and potent activity against resistant bacteria. acs.orgtechnologynetworks.com Similarly, creating conjugates with agents that inhibit DNA gyrase or protein synthesis could yield powerful, multi-pronged therapeutics.

Conjugation with Membrane-Permeabilizing Agents: To expand activity against Gram-negative bacteria, which are intrinsically resistant to vancomycin due to their protective outer membrane, this compound could be conjugated to molecules that disrupt this barrier. mdpi.com For instance, linking it to a polymyxin (B74138) nonapeptide, which can permeabilize the outer membrane, could allow the glycopeptide to reach its Lipid II target in the periplasm of Gram-negative pathogens. acs.org

Conjugation with Cell-Penetrating Peptides (CPPs): Attaching polycationic cell-penetrating peptides, such as poly-arginine chains, can enhance the antibiotic's interaction with the negatively charged bacterial cell surface and potentially facilitate its uptake, leading to increased potency. nih.govmdpi.com

The following table outlines potential poly-pharmacological strategies for this compound.

Conjugation Partner ClassExampleCombined Mechanism of ActionPotential Advantage
Lipid II Binding Antibiotic TeixobactinDual binding to different epitopes on Lipid II, inhibiting cell wall synthesis. acs.orgEnhanced potency and activity against VRE. acs.org
Membrane Disrupting Agent Polymyxin E NonapeptideOuter membrane permeabilization (Gram-negative) + inhibition of cell wall synthesis. acs.orgExpanded spectrum to include Gram-negative bacteria. acs.org
Cell-Penetrating Peptide Hexa-arginineEnhanced electrostatic interaction with bacterial surface + inhibition of cell wall synthesis. nih.govOvercoming resistance and 1000-fold increase in activity. nih.gov
DNA Synthesis Inhibitor FluoroquinoloneInhibition of DNA gyrase + inhibition of cell wall synthesis.Dual-target action to prevent resistance.

These poly-pharmacological approaches represent a frontier in antibiotic research, transforming this compound from a single-target inhibitor into a versatile platform for creating sophisticated, multi-action therapeutics designed to meet the challenge of evolving bacterial resistance.

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